![molecular formula C21H24N2O3 B2585734 2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921836-61-5](/img/structure/B2585734.png)

2-(m-tolyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

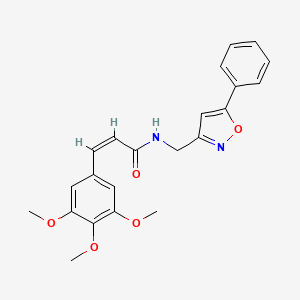

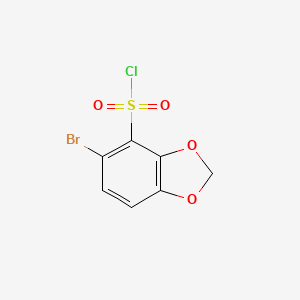

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . In this case, R would be the “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” part of the compound.

Molecular Structure Analysis

The tolyl group in the compound can exist in three possible structural isomers: ortho (1,2), meta (1,3), and para (1,4), depending on the relative position of the methyl and the R substituent on the aromatic ring .Chemical Reactions Analysis

Tolyl groups are considered nonpolar and hydrophobic . They are commonly found in the structure of diverse chemical compounds . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. Tolyl groups are generally considered nonpolar and hydrophobic .Scientific Research Applications

Synthetic Approaches and Chemical Studies

- Research has delved into the synthesis of new coumarins and related compounds, highlighting methods to create diverse molecular structures potentially applicable in material science and pharmacology. Such studies often involve characterizing the synthesized compounds through spectroscopic techniques and exploring their electronic properties using computational methods (Al-Amiery et al., 2016).

Pharmacological Potential

Several studies have focused on creating and evaluating dibenzodiazepine derivatives for their binding affinity to specific receptors, such as the histamine H4 receptor, indicating a potential for developing new therapeutic agents (Smits et al., 2006). This suggests that compounds with benzodiazepine-like structures could have applications in treating conditions related to receptor dysregulation.

Antiallergic and antitumor activities have been a significant focus in the research of compounds with oxazepine and related moieties. Studies have demonstrated the synthesis of derivatives showing potent inhibitory effects in models of allergic reactions and tumor cell proliferation (Ohshima et al., 1992). This indicates the chemical framework's potential in contributing to the development of new therapeutic agents.

Material Science and Computational Chemistry

- The design and synthesis of novel heterocyclic compounds, including those with benzothiazole, oxazepine, and related structures, have also been explored for their nonlinear optical (NLO) properties and as ligands for metal coordination, showcasing the versatility of these compounds in material science applications (Almansour et al., 2016).

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14-6-5-7-15(10-14)11-19(24)22-16-8-9-18-17(12-16)23(4)20(25)21(2,3)13-26-18/h5-10,12H,11,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKCWQDJDZOVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)

![7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2585655.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585658.png)

![2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid](/img/structure/B2585659.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2585663.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)